REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]2[C:7]([O:13][CH3:14])=[N:8][CH:9]=[C:10]([O:11][CH3:12])[C:5]2=[N:4][N:3]=1.C[O-].[Na+]>CO.O>[NH2:1][C:2]1[N:6]=[C:5]2[N:4]([C:7]([O:13][CH3:14])=[N:8][CH:9]=[C:10]2[O:11][CH3:12])[N:3]=1 |f:1.2|
|
Name
|
3-Amino-5,8-dimethoxy[1,2,4]triazolo[4,3-c]-pyrimidine
|
Quantity
|
9.762 g
|
Type
|
reactant
|
Smiles
|
NC1=NN=C2N1C(=NC=C2OC)OC
|
Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer, condenser, addition funnel
|
Type
|
CUSTOM
|
Details
|
to form a slurry
|
Type
|
STIRRING
|
Details
|
after which the mixture was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
stirred for an additional 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The product solids were recovered by filtration through Whatman #54 paper
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
the solids were dried in vacuo at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN2C(=NC=C(C2=N1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.064 g | |
YIELD: PERCENTYIELD | 92.8% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |